4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde is an organic compound characterized by its unique biphenyl structure with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, including:
Suzuki Coupling Reaction: This step involves the coupling of 2-benzyloxy-1-bromine-3-nitrobenzene with 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid.
Hydrogenation and Debenzylation: The nitro group is reduced, and the benzyloxy group is removed under catalytic hydrogenation using palladium on carbon (Pd/C) to yield the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of readily available raw materials, low-toxicity reagents, and efficient reaction conditions to maximize yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of novel materials, including liquid crystals and polymers.
Biological Studies: It is used in the study of enzyme interactions and molecular docking studies to understand its biological activity.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)biphenyl: Similar structure but lacks the chloro and fluoro substituents.
(4-Benzyloxy)phenylacetic acid: Contains a benzyloxy group but differs in the presence of an acetic acid moiety.
Uniqueness
4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C20H14ClFO2 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
5-(4-chloro-3-fluorophenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H14ClFO2/c21-18-8-6-16(11-19(18)22)15-7-9-20(17(10-15)12-23)24-13-14-4-2-1-3-5-14/h1-12H,13H2 |
InChI Key |
WAJRNGZBQIMLPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=C(C=C3)Cl)F)C=O |
Origin of Product |
United States |
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